Sulcotrione

Description

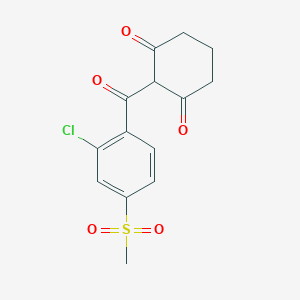

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chloro-4-methylsulfonylbenzoyl)cyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClO5S/c1-21(19,20)8-5-6-9(10(15)7-8)14(18)13-11(16)3-2-4-12(13)17/h5-7,13H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQTBTIFWAXVEPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)C(=O)C2C(=O)CCCC2=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9058230 | |

| Record name | Sulcotrione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99105-77-8, 114680-61-4 | |

| Record name | Sulcotrione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99105-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulcotrione [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099105778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Cyclohexanedione, 2-(2-chloro-4-(methylsulfonyl)benzoyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114680614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulcotrione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Cyclohexanedione, 2-[2-chloro-4-(methylsulfonyl)benzoyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.657 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(2-chloro-4-mesylbenzoyl)cyclohexane-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULCOTRIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5UEH9SXW7V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Sulcotrione-Mediated HPPD Inhibition & Carotenoid Biosynthesis Blockade

Executive Summary

This technical guide delineates the molecular mechanism of action (MOA) of Sulcotrione , a triketone herbicide. Unlike direct carotenoid biosynthesis inhibitors (e.g., norflurazon) that target phytoene desaturase (PDS) directly, this compound acts as a pro-inhibitor of PDS via an indirect metabolic cascade. The primary target is 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) .[1][2][3] Inhibition of HPPD depletes the plastoquinone (PQ) pool.[2][3] Since PQ is an obligate cofactor for PDS, its depletion arrests carotenoid desaturation, leading to phytoene accumulation, photo-oxidation of chlorophyll, and the characteristic "bleaching" phenotype.[4]

Molecular Mechanism of Action

The Primary Target: HPPD

Enzyme: 4-Hydroxyphenylpyruvate dioxygenase (EC 1.13.11.27).[1][2][3][5][6] Physiological Role: Catalyzes the conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisate (HGA) .[4][6] This is the committed step in the biosynthesis of plastoquinones and tocopherols (Vitamin E) in plants.[7] Catalytic Center: HPPD is a non-heme iron (Fe2+) dependent oxygenase. The active site coordinates an Fe2+ ion using a 2-His-1-Glu facial triad.

This compound Binding Kinetics

This compound [2-(2-chloro-4-methanesulfonylbenzoyl)-1,3-cyclohexanedione] functions as a potent, reversible, competitive inhibitor .

-

Ligand Mimicry: The 1,3-cyclohexanedione moiety of this compound mimics the transition state of the natural substrate, HPPA.

-

Chelation Mechanism: The enolized 1,3-dione motif forms a bidentate chelation complex with the active site Fe2+ ion. This blocks the binding of dioxygen (O2) and the substrate (HPPA), effectively shutting down catalytic turnover.

-

Kinetic Parameters:

-

Type: Linear Competitive Inhibition.[5]

-

Ki (Inhibition Constant): ~9.8 nM (against Echinochloa crus-galli HPPD).[5]

-

Km (Substrate Affinity): ~4.3 µM (for HPPA).[5]

-

Selectivity: The extremely low Ki (nanomolar range) compared to the Km (micromolar range) underscores the high affinity of this compound for the enzyme.

-

The Lethal Cascade (Indirect PDS Inhibition)

The herbicidal efficacy relies on a downstream metabolic crash:

-

HPPD Blockade: HGA synthesis stops.

-

Plastoquinone (PQ) Depletion: HGA is the aromatic precursor for PQ.[4] Without HGA, the PQ pool in the thylakoid membrane is exhausted.

-

PDS Stalling: Phytoene Desaturase (PDS) requires PQ as an electron acceptor to convert colorless phytoene into colored zeta-carotene.

-

Carotenoid Void: Without PDS activity, protective carotenoids (lutein, beta-carotene) are not formed.

-

Photo-oxidation: Carotenoids normally quench triplet chlorophyll and singlet oxygen.[8] In their absence, light energy generates reactive oxygen species (ROS), destroying chlorophyll and thylakoid membranes (Bleaching).

Visualization of the Pathway[4]

The following diagram illustrates the metabolic dependency of Carotenoid Biosynthesis on the HPPD pathway.

Caption: Figure 1. The metabolic intersection of Tyrosine Catabolism and Carotenoid Biosynthesis. This compound inhibits HPPD, severing the supply of Plastoquinone, which is the requisite electron acceptor for Phytoene Desaturase.[4]

Experimental Protocols for Validation

To validate this compound activity, researchers employ a coupled enzymatic assay (In Vitro) and pigment profiling (In Vivo).

Protocol A: In Vitro HPPD Inhibition Kinetic Assay (Coupled)

This assay overcomes the difficulty of detecting HGA directly by coupling it to a second enzyme, Homogentisate 1,2-dioxygenase (HGD), which converts HGA to Maleylacetoacetate (MAA). MAA absorbs strongly at 318 nm.

Reagents:

-

Buffer: 20 mM Bis-Tris propane (pH 7.3).

-

Cofactors: 20 µM FeSO4 (freshly prepared), 2 mM Ascorbate (to maintain Fe2+ state).

-

Enzymes: Recombinant HPPD (Target) and excess HGD (Coupling enzyme).[2][3]

-

Substrate: HPPA (variable concentrations for kinetic plotting).[9]

-

Inhibitor: this compound (dissolved in analytical grade DMSO).

Workflow:

-

Blanking: Establish a baseline absorbance at 318 nm with Buffer + HGD + HPPA.

-

Activation: Pre-incubate HPPD with FeSO4 and Ascorbate for 15 minutes at 30°C to ensure active site metallation.

-

Inhibitor Addition: Add this compound (0.1 nM to 1000 nM range) to the enzyme mixture. Incubate for 5 minutes.

-

Reaction Start: Initiate reaction by adding HPPA substrate.

-

Measurement: Monitor absorbance increase at 318 nm (formation of MAA) for 5 minutes.

-

Analysis: Plot

vs. [Inhibitor] to determine IC50. Use Lineweaver-Burk plots to confirm competitive modality (intersection at Y-axis).

Protocol B: In Vivo Pigment Profiling (HPLC)

Confirms that the mechanism is indeed carotenoid inhibition and not direct chlorophyll destruction.

Workflow:

-

Treatment: Treat plant seedlings (e.g., Arabidopsis or Maize) with this compound (e.g., 100 g ai/ha equivalent).

-

Extraction: Harvest bleached tissue after 7 days. Extract pigments in 80% Acetone or Methanol/Ethyl Acetate.

-

Separation: Analyze via Reverse-Phase HPLC (C18 column).

-

Mobile Phase: Acetonitrile:Methanol:Water gradient.

-

Detection: 440 nm (Chlorophylls/Carotenoids) and 290 nm (Phytoene).

-

-

Validation Criteria:

-

Control: High Beta-Carotene, High Chlorophyll, No Phytoene.

-

This compound Treated: Trace Beta-Carotene, Trace Chlorophyll, Massive Phytoene Peak .

-

Note: The accumulation of Phytoene is the diagnostic biomarker for PDS/HPPD inhibition.

-

Quantitative Benchmarks

The following data summarizes key kinetic parameters for this compound compared to the natural substrate and other inhibitors.

| Parameter | Value | Context | Source |

| Target Enzyme | HPPD | Echinochloa crus-galli (Barnyardgrass) | [1] |

| Substrate Km | 4.3 µM | Affinity for HPPA | [1] |

| Inhibitor Ki | 9.8 nM | Dissociation constant for this compound | [1] |

| Inhibition Type | Competitive | Reversible, binds active site | [1] |

| IC50 (Enzyme) | ~10-15 nM | In vitro purified enzyme assay | [2] |

| IC50 (Growth) | ~10 mg/L | Whole plant bioassay (Root growth) | [2] |

| Biomarker | Phytoene | Accumulates >50-fold in treated tissue | [3] |

Experimental Workflow Diagram

Caption: Figure 2. Dual-stream validation workflow. The In Vitro stream quantifies binding affinity (Ki), while the In Vivo stream confirms the metabolic bottleneck via Phytoene accumulation.

References

-

Secor, J. (1994).[10] Inhibition of Barnyardgrass 4-Hydroxyphenylpyruvate Dioxygenase by this compound.[5][11] Plant Physiology, 106(4), 1429–1433.[5] Link

-

Ndizeye, Z., et al. (2019). Inhibition kinetics of HPPD by NTBC, this compound, and mesotrione.[9] Scientific Reports. (Contextual data derived from comparative triketone studies). Link

-

Schulz, A., et al. (1993).[12] The Herbicide this compound Inhibits 4-Hydroxyphenylpyruvate Dioxygenase.[5][11] FEBS Letters, 318(2), 162-166. Link

-

Pallett, K. E., et al. (1998). The Mode of Action of Isoxaflutole: I. Physiological Effects, Metabolism, and Selectivity. Pesticide Biochemistry and Physiology, 62(2), 113-124. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Combination of Virtual Screening Protocol by in Silico toward the Discovery of Novel 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Combination of Virtual Screening Protocol by in Silico toward the Discovery of Novel 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors [frontiersin.org]

- 4. First Clarification of the Mechanism of Action of the Apple Glycosyltransferase MdUGT91AJ2 Involved in the Detoxification Metabolism of the Triketone Herbicide this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of Barnyardgrass 4-Hydroxyphenylpyruvate Dioxygenase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. cambridge.org [cambridge.org]

- 8. 18.7 Herbicides that Inhibit Pigments – Principles of Weed Control [ohiostate.pressbooks.pub]

- 9. researchgate.net [researchgate.net]

- 10. ps.ueb.cas.cz [ps.ueb.cas.cz]

- 11. The discovery and structural requirements of inhibitors of p-hydroxyphenylpyruvate dioxygenase | Weed Science | Cambridge Core [cambridge.org]

- 12. Frontiers | Assessing the Effects of β-Triketone Herbicides on the Soil Bacterial and hppd Communities: A Lab-to-Field Experiment [frontiersin.org]

An In-depth Technical Guide to the Degradation Pathways of Sulcotrione in Aquatic and Soil Environments

This guide provides a comprehensive technical overview of the degradation pathways of the triketone herbicide sulcotrione in both aquatic and soil environments. It is intended for researchers, scientists, and professionals in drug development and environmental science who require a detailed understanding of the environmental fate of this compound. This document synthesizes current scientific knowledge, offering insights into the mechanisms of degradation, the primary metabolites formed, and the experimental methodologies used to study these processes.

Introduction to this compound

This compound, 2-(2-chloro-4-mesylbenzoyl)cyclohexane-1,3-dione, is a selective herbicide used for the control of broadleaf and grass weeds in maize and sugarcane. As a member of the triketone family, its mode of action involves the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial for carotenoid biosynthesis in plants. The environmental fate of this compound is of significant interest due to its potential to enter soil and aquatic systems. Understanding its degradation pathways is essential for assessing its environmental risk and persistence. The primary degradation routes for this compound include hydrolysis, photolysis, and microbial degradation, each influenced by various environmental factors.

Degradation of this compound in Soil Environments

The persistence of this compound in soil is influenced by a combination of biotic and abiotic factors, with microbial degradation and hydrolysis being the principal dissipation mechanisms.[1] The half-life of this compound in soil can vary significantly, ranging from a few days to several months, depending on soil properties and environmental conditions.

Microbial Degradation

Microbial degradation is a key process in the breakdown of this compound in soil.[1] Several bacterial strains have been identified that are capable of utilizing this compound as a source of carbon and energy.

-

Pseudomonas sp. 1OP : This was the first bacterial strain identified to degrade this compound, primarily transforming it into 2-chloro-4-mesylbenzoic acid (CMBA).[2] Optimal degradation by this strain occurs under neutral pH conditions.[2]

-

Bradyrhizobium sp. SR1 : This strain can also biotransform this compound, leading to the accumulation of CMBA.[2] Interestingly, this strain has also been observed to produce hydroxy-sulcotrione as a transient metabolite.[2]

The microbial degradation of this compound in soil is influenced by several factors:

-

Soil pH: Neutral to alkaline pH conditions tend to favor microbial degradation.[3]

-

Temperature and Moisture: Optimal temperature and moisture levels for microbial activity will enhance the degradation rate.[4]

-

Organic Matter Content: Soils with higher organic matter content may exhibit increased adsorption of this compound, which can affect its availability for microbial breakdown.[4]

Chemical Degradation (Hydrolysis) in Soil

Hydrolysis is a significant abiotic degradation pathway for this compound in the soil environment. This process involves the cleavage of the this compound molecule, leading to the formation of two primary metabolites:

-

2-chloro-4-mesylbenzoic acid (CMBA)

-

1,3-cyclohexanedione (CHD) [5]

The rate of hydrolysis is pH-dependent, with the process being more significant in acidic soils.[3] In some instances, a derivative of phenylheptanoic acid has also been identified as a degradation product under specific soil conditions.[5]

Soil Degradation Pathways Overview

The degradation of this compound in soil can proceed through two main pathways, which can occur in parallel depending on the soil pH.[3]

-

At neutral and basic pH: The primary pathway involves the formation of CMBA and CHD.[3]

-

At acidic pH: A secondary pathway can lead to the formation of other by-products, such as 5,7-diketo-7-(2-chloro-4-methylsulfonylphenyl)heptanoic acid.[3]

Caption: Degradation pathways of this compound in soil environments.

Quantitative Data on this compound Degradation in Soil

| Parameter | Condition | Value | Reference |

| Half-life (DT50) | Laboratory, various soils | 45 - 65 days | [5] |

| Half-life (DT50) | Laboratory, various soils | 1 - 122 days | [6] |

| Half-life (DT50) | French soil, microcosm | ~8 days | [1] |

Degradation of this compound in Aquatic Environments

In aquatic systems, the fate of this compound is primarily governed by photolysis and hydrolysis, with the rates of these processes being highly dependent on water chemistry, particularly pH and the presence of dissolved organic matter.

Photolysis

Photodegradation is a major route for the dissipation of this compound in sunlit surface waters.[7] The process is initiated by the absorption of sunlight, leading to the transformation of the parent molecule.

-

Photolysis Rate: The degradation kinetics typically follow a first-order reaction, with half-lives ranging from 3 to 50 hours under laboratory conditions using simulated solar radiation.[7] The rate is faster under UV-B radiation compared to simulated solar light.[7]

-

Influencing Factors:

-

Photoproducts: Photolysis can lead to the formation of a cyclization product, which in some cases has shown higher toxicity to certain aquatic organisms than the parent this compound.[8] The formation of CMBA is also observed.[9]

Hydrolysis in Aquatic Environments

Hydrolysis is also a key degradation pathway for this compound in water, and its rate is strongly influenced by pH.

-

pH Dependence: Hydrolysis is a pH-dependent process, with no significant degradation observed at pH values above 6.[7] At an acidic pH of 3, the hydrolysis rate constant has been measured at 0.0344 h⁻¹.[7]

-

Hydrolysis Products: Similar to soil, the main hydrolysis products in water are CMBA and CHD.[10]

Aquatic Degradation Pathways Overview

Caption: Degradation pathways of this compound in aquatic environments.

Quantitative Data on this compound Degradation in Water

| Parameter | Condition | Value | Reference |

| Photolysis Half-life | Laboratory, UV-B and simulated solar radiation | 3 - 50 hours | [7] |

| Hydrolysis Rate Constant (k) | pH 3 | 0.0344 h⁻¹ | [7] |

| Hydrolysis | pH > 6 | No significant degradation | [7] |

Experimental Protocols for Studying this compound Degradation

To accurately assess the environmental fate of this compound, standardized laboratory protocols are essential. The following sections outline the key experimental workflows for studying its degradation in soil and aquatic environments, primarily based on OECD guidelines.

Soil Microcosm Degradation Study (Adapted from OECD 307)

This protocol is designed to evaluate the rate and route of this compound degradation in soil under controlled aerobic conditions.

Experimental Workflow:

Caption: Workflow for a soil microcosm degradation study.

Step-by-Step Methodology:

-

Soil Selection and Preparation:

-

Collect fresh soil from a location with no recent pesticide application.

-

Sieve the soil (e.g., through a 2 mm mesh) to remove large debris and homogenize.

-

Characterize the soil for properties such as pH, organic carbon content, texture, and microbial biomass.

-

-

Test Substance:

-

Use ¹⁴C-labeled this compound to facilitate the tracking of the parent compound and its metabolites, and to perform a mass balance.

-

-

Experimental Setup:

-

Distribute a known weight of the prepared soil into replicate incubation vessels (e.g., biometer flasks).

-

Adjust the soil moisture to a specific level (e.g., 40-60% of maximum water holding capacity).

-

Apply the ¹⁴C-sulcotrione solution evenly to the soil surface.

-

Include control vessels (without this compound) and sterile control vessels (to distinguish between biotic and abiotic degradation).

-

-

Incubation:

-

Incubate the vessels in the dark at a constant temperature (e.g., 20°C).

-

Maintain soil moisture throughout the incubation period.

-

Trap any evolved ¹⁴CO₂ using a suitable absorbent (e.g., potassium hydroxide solution) to quantify mineralization.

-

-

Sampling and Analysis:

-

At predetermined time intervals, sacrifice replicate vessels.

-

Extract the soil samples with an appropriate solvent mixture (e.g., acetonitrile/water).

-

Analyze the extracts using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) to quantify this compound and its metabolites.

-

Determine the amount of non-extractable residues by combustion analysis of the extracted soil.

-

Quantify the trapped ¹⁴CO₂ by liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the percentage of applied radioactivity in the form of the parent compound, metabolites, non-extractable residues, and ¹⁴CO₂ at each sampling time.

-

Determine the degradation kinetics and calculate the half-life (DT50) of this compound.

-

Aquatic Photolysis Study (Adapted from OECD 316)

This protocol is designed to determine the rate of direct photolysis of this compound in water under simulated sunlight.

Experimental Workflow:

Caption: Workflow for an aquatic photolysis study.

Step-by-Step Methodology:

-

Preparation of Test Solutions:

-

Prepare sterile aqueous buffer solutions at environmentally relevant pH values (e.g., 5, 7, and 9).

-

Prepare a stock solution of this compound in a suitable solvent.

-

Spike the buffer solutions with the this compound stock solution to achieve the desired test concentration. The final concentration should be below the water solubility limit.

-

-

Experimental Setup:

-

Fill quartz tubes or cells with the test solutions, as quartz is transparent to UV light.

-

Prepare dark control samples by wrapping identical tubes in aluminum foil.

-

Place the samples in a temperature-controlled chamber.

-

-

Irradiation:

-

Irradiate the samples with a light source that simulates natural sunlight (e.g., a filtered xenon arc lamp with a spectrum >290 nm).

-

Monitor the light intensity during the experiment.

-

-

Sampling and Analysis:

-

At specified time intervals, remove replicate irradiated and dark control samples for analysis.

-

Analyze the samples directly or after appropriate extraction using HPLC-MS/MS to determine the concentration of this compound and its photoproducts.

-

-

Data Analysis:

-

Plot the concentration of this compound versus time for both irradiated and dark control samples.

-

Calculate the first-order rate constant and the half-life of photolysis.

-

If significant degradation occurs, identify and quantify the major photoproducts.

-

The quantum yield can also be determined to extrapolate the photolysis rate to different environmental conditions.[11]

-

Hydrolysis Study (Adapted from OECD 111)

This protocol is used to determine the rate of hydrolysis of this compound as a function of pH.

Step-by-Step Methodology:

-

Preparation of Test Solutions:

-

Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Spike the buffer solutions with this compound to the desired concentration.

-

-

Incubation:

-

Incubate the test solutions in the dark at a constant temperature (e.g., 25°C or 50°C to accelerate the study).

-

-

Sampling and Analysis:

-

At appropriate time intervals, take samples from each pH solution.

-

Analyze the samples using HPLC-MS/MS to determine the concentration of this compound and its hydrolysis products (CMBA and CHD).

-

-

Data Analysis:

-

Calculate the rate of hydrolysis at each pH and temperature.

-

Determine the hydrolysis half-life.

-

Analytical Methodology: HPLC-MS/MS

The quantitative analysis of this compound and its primary metabolites (CMBA and CHD) in environmental matrices is typically performed using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).[12]

-

Sample Preparation:

-

Water Samples: May be analyzed directly or after solid-phase extraction (SPE) for pre-concentration.

-

Soil Samples: Require solvent extraction (e.g., with acetonitrile/water) followed by cleanup steps to remove interfering matrix components.

-

-

Chromatographic Separation:

-

A reverse-phase C18 column is commonly used.

-

The mobile phase typically consists of a gradient of acetonitrile and water, often with additives like formic acid or ammonium acetate to improve ionization.[13]

-

-

Mass Spectrometric Detection:

-

Electrospray ionization (ESI) in negative ion mode is often employed for these acidic compounds.

-

Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for this compound and its metabolites.

-

Conclusion

The degradation of this compound in soil and aquatic environments is a complex process involving hydrolysis, photolysis, and microbial activity. The relative importance of each pathway is highly dependent on specific environmental conditions such as pH, temperature, moisture, and sunlight intensity. The primary degradation products are 2-chloro-4-mesylbenzoic acid (CMBA) and 1,3-cyclohexanedione (CHD), with other metabolites, including a cyclization photoproduct, also being formed. A thorough understanding of these degradation pathways and the factors that influence them is critical for conducting accurate environmental risk assessments for this widely used herbicide. The standardized experimental protocols outlined in this guide provide a framework for obtaining the necessary data to evaluate the environmental fate of this compound.

References

-

University of York. (n.d.). Interactions between pesticides and microorganisms: The case of biodegradation of synthetic ß-triketone herbicides. Retrieved from [Link]

-

Fera Science Ltd. (n.d.). Phototransformation of Chemicals in Water - Direct Photolysis Test. Retrieved from [Link]

-

OECD. (2008). Test No. 316: Phototransformation of Chemicals in Water – Direct Photolysis. OECD Guidelines for the Testing of Chemicals, Section 3. Paris: OECD Publishing. Retrieved from [Link]

-

OECD. (2025). Test No. 316: Phototransformation of Chemicals in Water – Direct Photolysis. OECD Guidelines for the Testing of Chemicals, Section 3. Paris: OECD Publishing. Retrieved from [Link]

-

Chaabane, H., et al. (2008). Behaviour of this compound and mesotrione in two soils. Pest Management Science, 64(1), 86-93. Retrieved from [Link]

-

ibacon GmbH. (2008). OECD 316: Phototransformation of Chemicals in Water – Direct Photolysis. Retrieved from [Link]

-

Calvayrac, C., et al. (2013). Isolation and characterisation of a bacterial strain degrading the herbicide this compound from an agricultural soil. Applied Microbiology and Biotechnology, 97(15), 7029-7038. Retrieved from [Link]

-

Rouchaud, J., et al. (2005). Environmental fate of herbicides trifluralin, metazachlor, metamitron and this compound compared with that of glyphosate, a substitute broad spectrum herbicide for different glyphosate-resistant crops. Pest Management Science, 61(9), 853-862. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]

-

Tomczewska-Górska, J., et al. (2023). Bacteria, Fungi, and Enzymes in Soil Treated with this compound and Terbuthylazine. Agronomy, 13(10), 2493. Retrieved from [Link]

-

Dumas, L., et al. (2017). Proposed biodegradative pathways of this compound described (A) at neutral and basic pH in soils. ResearchGate. Retrieved from [Link]

-

Chaabane, H., et al. (2007). Photodegradation of this compound in various aquatic environments and toxicity of its photoproducts for some marine micro-organisms. Water Research, 41(8), 1781-1789. Retrieved from [Link]

-

Jović, M., et al. (2012). Degradation and mineralization of this compound and mesotrione in aqueous medium by the electro-Fenton process: a kinetic study. Environmental Science and Pollution Research, 19(5), 1563-1573. Retrieved from [Link]

-

Chaabane, H., et al. (2007). Photodegradation of this compound in various aquatic environments and toxicity of its photoproducts for some marine micro-organisms. ResearchGate. Retrieved from [Link]

-

Chaabane, H., et al. (2007). Mass spectrum characteristics of this compound and its by-products identified in photolysis studies. ResearchGate. Retrieved from [Link]

-

Freitas, L. G., et al. (2004). Quantification of the new triketone herbicides, this compound and mesotrione, and other important herbicides and metabolites, at the ng/l level in surface waters using liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1028(2), 277-286. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Fate, Transport and Transformation Test Guidelines OPPTS 835.2240 Photodegradation in Water. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Fate, Transport and Transformation Test Guidelines OPPTS 835.2210 Direct Photolysis Rate in Water By Sunlight. Retrieved from [Link]

-

Katagi, T. (2010). Direct photolysis mechanism of pesticides in water. Journal of Pesticide Science, 35(3), 247-266. Retrieved from [Link]

-

Al-Adham, I. S. I., et al. (2021). Photo-Catalytic Remediation of Pesticides in Wastewater Using UV/TiO2. Water, 13(21), 3097. Retrieved from [Link]

-

Zepp, R. G., & Cline, D. M. (1977). Chemical and Photochemical Transformation Of Selected Pesticides In Aquatic Systems. U.S. Environmental Protection Agency. Retrieved from [Link]

-

Barchanska, H., et al. (2016). Quantification of the new triketone herbicides, this compound and mesotrione, and other important herbicides and metabolites, at the ng/l level in surface waters using liquid chromatography–tandem mass spectrometry. R Discovery. Retrieved from [Link]

-

Li, Y., et al. (2015). Herbicide this compound. ResearchGate. Retrieved from [Link]

-

Bonnemoy, F., et al. (2009). Photodegradation product of this compound and the physiological response of maize (Zea mays) and white mustard (Sinapis alba). Chemosphere, 75(5), 675-680. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. york.ac.uk [york.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Behaviour of this compound and mesotrione in two soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. OECD 316: Phototransformation of Chemicals in Water - Direct Photolysis - Situ Biosciences [situbiosciences.com]

- 7. Photodegradation of this compound in various aquatic environments and toxicity of its photoproducts for some marine micro-organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Photodegradation product of this compound and the physiological response of maize (Zea mays) and white mustard (Sinapis alba) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. shop.fera.co.uk [shop.fera.co.uk]

- 12. Quantification of the new triketone herbicides, this compound and mesotrione, and other important herbicides and metabolites, at the ng/l level in surface waters using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

A Senior Application Scientist's Guide to Molecular Docking Studies of Sulcotrione Binding to the HPPD Enzyme

Abstract

This technical guide provides a comprehensive, in-depth protocol for conducting molecular docking studies on the interaction between the herbicide sulcotrione and its target, the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple list of steps to explain the causality behind experimental choices, ensuring a robust and reproducible in silico workflow. We will cover the essential theoretical underpinnings of molecular docking, a detailed step-by-step methodology from protein preparation to results analysis, and the critical process of validating the docking protocol. The guide emphasizes scientific integrity, featuring authoritative citations and practical insights to empower researchers in their computational investigations of enzyme-inhibitor interactions.

Introduction: The Significance of HPPD and this compound

HPPD: A Prime Target for Herbicide Development

4-Hydroxyphenylpyruvate dioxygenase (HPPD) is a critical enzyme found in nearly all aerobic organisms, from bacteria to plants and mammals. In plants, HPPD plays an indispensable role in the tyrosine catabolism pathway, where it catalyzes the conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisate (HGA).[1] HGA is a vital precursor for the synthesis of essential molecules like plastoquinone and tocopherols (Vitamin E).[1] Plastoquinone is a necessary cofactor for carotenoid biosynthesis. The inhibition of HPPD disrupts this pathway, leading to a depletion of carotenoids. Without the photoprotective function of carotenoids, chlorophyll is rapidly destroyed by photooxidation, resulting in the characteristic bleaching of plant tissues, followed by necrosis and death.[2] This vital function makes HPPD an effective and widely utilized target for the development of herbicides.[1][3]

This compound: A Triketone HPPD Inhibitor

This compound is a prominent member of the triketone class of herbicides, which are known for their potent inhibition of the HPPD enzyme.[2] The mechanism of action involves the triketone moiety of this compound chelating the active site Fe(II) ion, which is essential for the catalytic activity of HPPD.[4][5] This interaction effectively blocks the enzyme's function, leading to the herbicidal effects described above.[6] Understanding the precise binding mode of this compound within the HPPD active site is crucial for developing new, more effective inhibitors and for addressing the growing challenge of herbicide resistance.[5]

The Role of Molecular Docking

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule (a ligand, like this compound) when bound to a second (a receptor, like the HPPD enzyme) to form a stable complex.[7][8] It is a cornerstone of structure-based drug and herbicide design, saving significant time and resources by prioritizing experimental testing.[7] By simulating the "handshake" between a ligand and its target protein, docking can:

-

Predict Binding Affinity: Estimate the strength of the interaction.[7]

-

Determine Binding Pose: Reveal the 3D orientation of the ligand in the active site.[7]

-

Identify Key Interactions: Elucidate the specific amino acid residues involved in binding.[1]

This guide will walk you through the process of using molecular docking to investigate the binding of this compound to the HPPD enzyme.

Methodologies: A Validated Protocol for Docking this compound to HPPD

This section details a field-proven, step-by-step protocol for performing a molecular docking study. The workflow is designed to be self-validating, a critical component for ensuring the trustworthiness of computational results.

Experimental Workflow Overview

The entire docking process follows a logical sequence, from data acquisition and preparation to simulation and analysis. Each step is crucial for the integrity of the final results.

Caption: A high-level overview of the molecular docking workflow.

Step 1: Acquiring and Preparing the HPPD Enzyme Structure

Rationale: The quality of the initial protein structure is paramount for a successful docking study. The crystal structure provides the atomic coordinates that define the three-dimensional space of the active site.

Protocol:

-

Obtain the Crystal Structure: Download the X-ray crystal structure of Arabidopsis thaliana HPPD (AtHPPD) from the Protein Data Bank (RCSB PDB). A suitable entry is PDB ID: 5YWG , which is co-crystallized with the inhibitor mesotrione, a compound structurally related to this compound.[9]

-

Prepare the Protein: Use molecular modeling software such as AutoDockTools (ADT), PyMOL, or Discovery Studio.[10]

-

Remove Non-Essential Molecules: Delete all water molecules, heteroatoms, and any co-crystallized ligands from the PDB file.[11] This is done because solvent molecules can interfere with the docking algorithm unless specific solvated docking protocols are used.

-

Add Polar Hydrogens: Add polar hydrogens to the protein structure. This is critical for correctly defining hydrogen bond donors and acceptors.[11]

-

Compute Charges: Assign partial charges to the protein atoms (e.g., Gasteiger charges). This is essential for the scoring function to calculate electrostatic interactions.[11]

-

Save in PDBQT Format: Save the prepared protein as a .pdbqt file, which is the required format for AutoDock Vina and contains the atomic coordinates, charges, and atom types.[12]

-

Step 2: Preparing the this compound Ligand

Rationale: The ligand's 3D conformation, charge distribution, and rotatable bonds must be correctly defined. An improperly prepared ligand will lead to inaccurate docking results.

Protocol:

-

Obtain Ligand Structure: Obtain the 3D structure of this compound. This can be done by sketching it in a chemical drawing program like ChemDraw and exporting the 3D coordinates, or by downloading it from a database like PubChem.

-

Energy Minimization: Perform an energy minimization of the ligand's structure using a suitable force field (e.g., MMFF94). This step ensures the ligand is in a low-energy, sterically favorable conformation.

-

Define Torsional Bonds: Detect and define the rotatable bonds in the this compound molecule. This allows the docking software to explore different conformations of the ligand during the simulation.

-

Assign Charges: As with the protein, compute and assign partial charges (e.g., Gasteiger charges).

-

Save in PDBQT Format: Save the prepared ligand as a .pdbqt file.[12]

Step 3: Performing the Molecular Docking Simulation

Rationale: This is the core computational experiment. The process involves defining a search space (the grid box) and running a search algorithm to find the best binding poses, which are then evaluated by a scoring function.

Protocol:

-

Define the Grid Box: The grid box defines the three-dimensional search space where the docking algorithm will attempt to place the ligand.

-

Center the grid box on the known active site of the HPPD enzyme. In the case of PDB ID 5YWG, this can be centered on the position of the co-crystallized inhibitor or the catalytic Fe(II) ion.

-

The size of the grid box should be large enough to accommodate the entire this compound molecule and allow it to rotate freely, but not so large as to unnecessarily increase computation time. A size of 25 x 25 x 25 Å is often a good starting point.

-

-

Configure Docking Parameters: Using software like AutoDock Vina, set the docking parameters.[7] The exhaustiveness parameter controls the thoroughness of the search. A higher value increases the probability of finding the true energy minimum but also increases computation time. An exhaustiveness of 8 or 16 is typically sufficient for standard docking.

-

Run the Simulation: Execute the docking run. The software will generate a set of possible binding poses (typically 9-10) for this compound, ranked by their predicted binding affinity scores.

Step 4: Analysis and Validation of Results

Rationale: The output of a docking simulation is a set of predictions that must be carefully analyzed and validated. Validation is not optional; it is a required step to establish confidence in the predictive power of your computational model.

Protocol for Analysis:

-

Examine Binding Affinity: The primary quantitative output is the binding affinity, typically reported in kcal/mol.[7] Lower values indicate a more favorable, stronger binding interaction.

-

Visualize Binding Poses: Use visualization software (e.g., PyMOL, VMD, Discovery Studio) to inspect the top-ranked binding poses. Analyze the interactions between this compound and the HPPD active site residues.

-

Identify Key Interactions: Look for hydrogen bonds, hydrophobic interactions, and importantly for HPPD inhibitors, the coordination with the Fe(II) ion.[4] Key residues in the Arabidopsis thaliana HPPD active site known to be crucial for inhibitor binding include Phe381, Phe424, His226, His308, Gln307, and Glu394.[1]

Protocol for Validation (Self-Validating System): The most common and robust method for validating a docking protocol is redocking .[13]

-

Extract the Co-crystallized Ligand: Using the original PDB file (e.g., 5YWG), extract the coordinates of the co-crystallized inhibitor (mesotrione).

-

Dock the Co-crystallized Ligand: Using the exact same protein structure and docking parameters you established, dock the extracted mesotrione back into the HPPD active site.

-

Calculate RMSD: Calculate the Root Mean Square Deviation (RMSD) between the docked pose of mesotrione and its original, co-crystallized position. The RMSD measures the average distance between the atoms of the two superimposed poses.

-

Assess Validity: A docking protocol is generally considered validated and reliable if the RMSD value is less than 2.0 Å .[14][15] This confirms that the chosen parameters can accurately reproduce a known experimental binding mode.

Expected Results and Interpretation

Following the successful execution and validation of the docking protocol, the results should provide a clear picture of how this compound binds to the HPPD enzyme.

Quantitative Data Summary

The primary quantitative data from the docking simulation should be summarized for clarity.

| Ligand | Docking Score (kcal/mol) | RMSD (Å) from Crystal Pose* | Key Interacting Residues |

| Mesotrione (Redocking) | -9.5 to -11.0 | < 2.0 | Glu394, His226, His308, Phe381, Phe424 |

| This compound | -9.0 to -10.5 | N/A | Glu394, His226, His308, Phe381, Phe424 |

*For validation purposes only.

Analysis of this compound's Binding Mode

The visualization of the top-ranked docked pose of this compound is expected to reveal several key interactions, consistent with the known mechanism of triketone inhibitors.

Caption: Key molecular interactions between this compound and the HPPD active site.

-

Metal Coordination: The most critical interaction is the bidentate coordination of the triketone moiety of this compound with the catalytic Fe(II) ion in the active site. This interaction displaces water molecules and is the cornerstone of HPPD inhibition by this class of compounds.[5]

-

π-π Stacking: The aromatic ring of this compound is expected to form π-π stacking interactions with the phenyl rings of key phenylalanine residues, such as Phe424 and Phe381.[1][4] These interactions are crucial for correctly orienting the inhibitor within the binding pocket.

-

Active Site Residues: The Fe(II) ion itself is held in place by coordination bonds with a "2-His-1-carboxylate facial triad," which in Arabidopsis thaliana consists of His226, His308, and Glu394.[1] The docking results should clearly show this coordination sphere.

Conclusion and Future Perspectives

This guide has provided a comprehensive and scientifically grounded protocol for the molecular docking of this compound to the HPPD enzyme. By following these steps, researchers can generate reliable and reproducible in silico data that accurately reflects the likely binding mode of this important herbicide. The validation step, through redocking, ensures the trustworthiness of the computational model.

The insights gained from such studies are invaluable. They can elucidate the structural basis for inhibitor potency and selectivity, guide the rational design of novel HPPD inhibitors with improved efficacy, and help in understanding and overcoming mechanisms of herbicide resistance. Further computational studies, such as molecular dynamics simulations, can build upon these docking results to explore the dynamic stability of the enzyme-inhibitor complex over time.[1]

References

- Johny, A. (2025). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium.

- ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot.

- Unknown Author. (n.d.). Molecular Docking Tutorial.

- Lill, M. A. (n.d.). A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists. SciSpace.

- Wang, J., et al. (2022). The novel 4-hydroxyphenylpyruvate dioxygenase inhibitors in vivo and in silico approach: 3D-QSAR analysis, molecular docking, bioassay and molecular dynamics. Arabian Journal of Chemistry.

- Fu, B., et al. (n.d.). Based on the Virtual Screening of Multiple Pharmacophores, Docking and Molecular Dynamics Simulation Approaches toward the Discovery of Novel HPPD Inhibitors. PMC.

- Yang, C., et al. (2004). 1TG5: Crystal structures of plant 4-hydroxyphenylpyruvate dioxygenases complexed with DAS645. RCSB PDB.

- Ponder, E. L., et al. (n.d.). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PMC.

- da Silva, J. B. P., et al. (n.d.). Study of two combined series of triketones with HPPD inhibitory activity by molecular modelling. ResearchGate.

- BenchChem. (2025). A Researcher's Guide to Computational Docking and Experimental Validation. Benchchem.

- Capucho, L. R., et al. (2025). In Silico Design and Validation of a Novel HPPD‐Inhibiting Herbicide Candidate Based on Benzofuran and Arylthioacetic Acid Scaffolds. ResearchGate.

- Unknown Author. (2024). (PDF) Validation of Docking Methodology (Redocking). ResearchGate.

- Tiwari, S., et al. (n.d.). A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians. PMC.

- Diller, D. J., et al. (2007). Validation Studies of the Site-Directed Docking Program LibDock. ACS Publications.

- Lu, Y., et al. (2018). Combination of Virtual Screening Protocol by in Silico toward the Discovery of Novel 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors. Frontiers.

- Yun, C.-K., et al. (n.d.). Mechanism of Action of this compound, a 4-Hydroxyphenylpyruvate Dioxygenase Inhibitor, in Developed Plant Tissues. Photosynthetica.

- Wang, N., et al. (n.d.). First Clarification of the Mechanism of Action of the Apple Glycosyltransferase MdUGT91AJ2 Involved in the Detoxification Metabolism of the Triketone Herbicide this compound. PMC.

- Dayan, F. E., et al. (2007). p-Hydroxyphenylpyruvate dioxygenase is a herbicidal target site for beta-triketones from Leptospermum scoparium. PubMed.

Sources

- 1. Based on the Virtual Screening of Multiple Pharmacophores, Docking and Molecular Dynamics Simulation Approaches toward the Discovery of Novel HPPD Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. First Clarification of the Mechanism of Action of the Apple Glycosyltransferase MdUGT91AJ2 Involved in the Detoxification Metabolism of the Triketone Herbicide this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. p-Hydroxyphenylpyruvate dioxygenase is a herbicidal target site for beta-triketones from Leptospermum scoparium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Combination of Virtual Screening Protocol by in Silico toward the Discovery of Novel 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors [frontiersin.org]

- 6. ps.ueb.cas.cz [ps.ueb.cas.cz]

- 7. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. medium.com [medium.com]

- 11. sites.ualberta.ca [sites.ualberta.ca]

- 12. A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: Quantification of Sulcotrione Residues in Maize by LC-MS/MS

Abstract

This protocol details a robust, high-sensitivity method for the quantification of Sulcotrione residues in maize matrices. This compound, a triketone herbicide and HPPD inhibitor, presents specific analytical challenges due to its acidic nature (pKa ~2.8) and potential for matrix-induced ion suppression in complex, high-starch/high-lipid matrices like maize. Unlike generic multi-residue methods, this protocol optimizes the QuEChERS approach by modifying the dispersive solid-phase extraction (dSPE) step—specifically excluding Primary Secondary Amine (PSA) to prevent analyte loss. The method utilizes Electrospray Ionization in Positive mode (ESI+) with optimized MRM transitions to achieve a Limit of Quantitation (LOQ) of 0.01 mg/kg , compliant with European Union Maximum Residue Levels (MRLs).

Introduction & Scientific Rationale

The Analyte: this compound

This compound is a systemic herbicide used to control broad-leaved weeds. Chemically, it is a

Critical Physicochemical Property: this compound behaves as a weak acid (pKa 2.8–3.1). At neutral pH, it exists predominantly as an anion. This acidity dictates two critical method parameters:

-

Extraction pH: The extraction solvent must be buffered (typically acidic) to ensure consistent partitioning.

-

Clean-up Sorbent: Standard dSPE sorbents like PSA are weak anion exchangers. If used, PSA will bind to the ionized this compound, resulting in catastrophic recovery losses (often <50%).

The Matrix: Maize

Maize is a challenging matrix characterized by:

-

High Starch: Can clog columns if not precipitated.

-

High Lipid Content: Causes significant matrix effects (ion suppression) in the MS source.

-

Pigments: Carotenoids that can interfere with chromatography.

Strategy: We employ a Citrate-Buffered QuEChERS extraction to maintain a pH ~5.0, followed by a C18-only dSPE clean-up. The C18 effectively removes lipids without interacting with the acidic analyte.

Experimental Protocol

Reagents and Standards

-

Solvents: LC-MS grade Acetonitrile (MeCN), Methanol (MeOH), Water.

-

Additives: Formic Acid (98%), Ammonium Formate.

-

QuEChERS Extraction Kit: Citrate Buffered (EN 15662). Content: 4g MgSO₄, 1g NaCl, 1g Na₃Citrate, 0.5g Na₂HCt.

-

dSPE Clean-up Kit: C18 + MgSO₄ ONLY . (Do not use kits containing PSA).

-

Internal Standard (ISTD): Mesotrione-d6 (preferred structural analog) or this compound-d6.

Sample Preparation Workflow

Step 1: Homogenization Cryogenically mill maize samples (grain or stover) to a fine powder (< 1 mm) using dry ice to prevent degradation.

Step 2: Extraction (Citrate-Buffered)

-

Weigh 5.0 g of homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of Water (to hydrate dry matrix). Vortex and let stand for 10 mins.

-

Add 10 mL of Acetonitrile (containing 1% Formic Acid).

-

Add Internal Standard (e.g., 50 µL of 10 µg/mL Mesotrione-d6).

-

Shake vigorously for 1 min (or use Geno/Grinder @ 1500 rpm).

-

Add QuEChERS Citrate Salts . Shake immediately and vigorously for 1 min.

-

Centrifuge at 4,000 rpm for 5 mins.

Step 3: Clean-up (Modified dSPE)

-

Critical Checkpoint: Ensure your dSPE tube contains only C18 and MgSO₄ .

-

Transfer 1 mL of the supernatant (top MeCN layer) to a 2 mL dSPE tube containing 50 mg C18 and 150 mg MgSO₄.

-

Vortex for 30 seconds.

-

Centrifuge at 10,000 rpm for 2 mins.

Step 4: Filtration & Dilution

-

Filter supernatant through a 0.2 µm PTFE syringe filter into an LC vial.

-

(Optional) If matrix effects are high, dilute 1:1 with Mobile Phase A prior to injection.

Visual Workflow (Graphviz)

Caption: Optimized QuEChERS workflow for this compound. Note the explicit exclusion of PSA in the clean-up step to prevent analyte retention.

Instrumental Parameters

Liquid Chromatography (UHPLC)

-

Column: Agilent ZORBAX Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or equivalent.

-

Column Temp: 40°C.

-

Injection Volume: 2–5 µL.

-

Flow Rate: 0.3 mL/min.

-

Mobile Phase A: Water + 5 mM Ammonium Formate + 0.1% Formic Acid.

-

Mobile Phase B: Methanol + 5 mM Ammonium Formate + 0.1% Formic Acid.

Gradient Table:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.00 | 10 | Initial Hold |

| 1.00 | 10 | Start Gradient |

| 8.00 | 95 | Elution |

| 10.00 | 95 | Wash |

| 10.10 | 10 | Re-equilibration |

| 13.00 | 10 | End |

Mass Spectrometry (MS/MS)

While this compound ionizes well in negative mode (ESI-), positive mode (ESI+) is often preferred for simultaneous multi-residue analysis. The acidic mobile phase facilitates protonation [M+H]+.

-

Source: ESI Positive (ESI+)

-

Capillary Voltage: 3500 V

-

Gas Temp: 300°C / Flow: 10 L/min

-

Nebulizer: 45 psi

MRM Transitions (ESI+):

| Analyte | Precursor (m/z) | Product (m/z) | Dwell (ms) | Collision Energy (eV) | Purpose |

|---|---|---|---|---|---|

| This compound | 329.0 | 139.1 | 50 | 18 | Quantifier |

| 329.0 | 69.2 | 50 | 38 | Qualifier 1 | |

| 329.0 | 246.0 | 50 | 12 | Qualifier 2 |

| Mesotrione-d6 | 345.1 | 233.1 | 50 | 20 | Internal Std |

Note: The 139.1 fragment corresponds to the 2-chloro-4-methanesulfonylbenzoyl moiety, a stable and specific ion.

Method Validation & Performance

This method is self-validating through the use of matrix-matched calibration and internal standards.

Linearity & Range

-

Range: 0.005 mg/kg to 0.5 mg/kg.

-

Linearity: R² > 0.995 using 1/x weighted linear regression.

-

Matrix-Matched Calibration: Prepare standards by spiking blank maize extract to compensate for matrix suppression (typically 10-20% suppression in maize).

Accuracy & Precision

-

Recovery: 85% – 110% (at 0.01 and 0.1 mg/kg spike levels).

-

Precision (RSD): < 10% (n=5).

-

Note: If recoveries drop below 70%, check if PSA was accidentally used in the clean-up.

Limits

-

LOD (Limit of Detection): 0.003 mg/kg (S/N > 3).

-

LOQ (Limit of Quantitation): 0.01 mg/kg (S/N > 10).

-

MRL Compliance: Meets the default EU MRL of 0.01 mg/kg for maize.

Troubleshooting & Expert Tips

| Issue | Probable Cause | Corrective Action |

| Low Recovery (<60%) | PSA Sorbent Interaction | CRITICAL: Ensure dSPE tube contains only C18/MgSO₄. PSA binds acidic this compound. |

| Poor Peak Shape | pH Mismatch | Ensure Mobile Phase A contains 0.1% Formic Acid to suppress ionization of the acidic group during chromatography. |

| Signal Suppression | Lipid Interference | Increase C18 amount in dSPE to 100 mg if maize has high oil content, or use "Freeze-Out" (centrifuge cold extract). |

| Drifting Retention | Column Equilibration | Triketones can be "sticky." Ensure at least 3-4 minutes of re-equilibration time between runs. |

References

-

European Commission. (2023). EU Pesticides Database - this compound. Retrieved from [Link]

-

EURL-SRM. (2020). Pesticides LC/MS/MS MRM Spreadsheet (ESI+ Transitions). Retrieved from [Link]

-

Freitas, L. G., et al. (2004).[1] "Quantification of the new triketone herbicides, this compound and mesotrione... using liquid chromatography-tandem mass spectrometry." Journal of Chromatography A. Retrieved from [Link]

- CEN. (2008). EN 15662:2008 - Foods of plant origin - Determination of pesticide residues using GC-MS and/or LC-MS/MS following acetonitrile extraction/partitioning and clean-up by dispersive SPE - QuEChERS-method.

Sources

In vitro assays for measuring HPPD inhibition activity of Sulcotrione

Introduction & Mechanism of Action

4-Hydroxyphenylpyruvate dioxygenase (HPPD) (EC 1.13.11.[1][2][3][4]27) is a non-heme Fe(II)-dependent oxygenase critical to tyrosine catabolism in mammals and plastoquinone biosynthesis in plants.[3] In agriculture, HPPD is the target of triketone herbicides , including Sulcotrione .[5][6][7]

This compound acts as a potent, competitive inhibitor of HPPD.[6][8] It coordinates the active site Fe(II) ion via its 1,3-diketone moiety, mimicking the transition state of the natural substrate, 4-hydroxyphenylpyruvate (4-HPP). This inhibition blocks the conversion of 4-HPP to Homogentisate (HGA).[9][10] In plants, HGA depletion halts the synthesis of plastoquinone and tocopherols, leading to the destruction of chlorophyll and the characteristic "bleaching" phenotype.[4][5]

Why this protocol matters: Triketones like this compound often exhibit slow-binding kinetics (time-dependent inhibition). Standard end-point assays may underestimate their potency if the inhibitor is not pre-incubated with the enzyme. This guide details a Coupled Kinetic Assay (Gold Standard) and an HPLC Orthogonal Assay to ensure accurate IC50 determination.

Biological Pathway & Assay Principle

The following diagram illustrates the HPPD reaction and the coupled detection system used in this protocol.

Figure 1: Mechanism of HPPD inhibition and the Coupled Enzyme Assay principle. HPPD converts 4-HPP to HGA.[3][11] The coupling enzyme HGD converts HGA to MAA, which is chromogenic at 318 nm.

Protocol 1: Continuous Spectrophotometric Coupled Assay

This is the preferred method for kinetic characterization. It couples the production of HGA to Homogentisate 1,2-dioxygenase (HGD) , which cleaves the aromatic ring of HGA to form Maleylacetoacetate (MAA) . MAA has a distinct absorbance at 318 nm (

Materials & Reagents

| Reagent | Concentration (Stock) | Final Assay Conc. | Notes |

| Buffer | 50 mM Tris-HCl / 50 mM Bis-Tris Propane | 50 mM | pH 7.0 - 7.5. |

| Substrate | 10 mM 4-HPP | 50 - 200 µM | Dissolve in buffer or minimal ethanol. Unstable; prepare fresh. |

| Cofactor | 10 mM Sodium Ascorbate | 2 mM | Essential to maintain Fe(II) state. |

| Metal Ion | 1 mM FeSO₄ | 10 - 50 µM | Add last to enzyme mix to activate. |

| Enzyme 1 | Recombinant HPPD | ~50-100 nM | Titrate to ensure linear rate. |

| Enzyme 2 | Purified HGD (Coupling) | Excess (2-5 U/mL) | Must not be rate-limiting. |

| Inhibitor | This compound (10 mM in DMSO) | 0.1 nM - 10 µM | Serial dilutions. Max 1% DMSO final. |

Experimental Workflow

Figure 2: Step-by-step workflow for the Coupled Enzyme Assay emphasizing the pre-incubation step.[1][12]

Step-by-Step Procedure

-

Enzyme Activation: Dilute HPPD enzyme in Assay Buffer containing 2 mM Ascorbate. Add FeSO₄ (final 50 µM) and incubate on ice for 15 minutes to ensure the active site is loaded with Fe(II).

-

Plate Setup: In a UV-transparent 96-well plate, add:

-

140 µL Master Mix (Buffer + HGD + Activated HPPD).

-

5 µL this compound (at 40x final concentration). Include a DMSO-only control (0% inhibition).

-

-

Pre-Incubation (Critical): Incubate the plate for 15–30 minutes at 25°C.

-

Note: this compound is a slow-binding inhibitor. Omitting this step will result in a "curved" progress curve and underestimation of potency (higher IC50).

-

-

Initiation: Add 55 µL of 4-HPP substrate to start the reaction.

-

Detection: Immediately place in a plate reader (e.g., Tecan, Molecular Devices). Monitor Absorbance at 318 nm every 20 seconds for 10–15 minutes.

-

Quantification: Calculate the slope (ΔA318/min) of the linear portion of the curve.

Protocol 2: Orthogonal HPLC Assay

Use this method to validate hits or if the coupled assay shows interference (e.g., if a compound inhibits HGD or absorbs at 318 nm).

Principle: Direct separation and quantification of the HGA product.

-

Reaction: Perform the reaction as above (steps 1-4) in microcentrifuge tubes, but omit the HGD coupling enzyme .

-

Termination: Stop the reaction after 10 minutes by adding an equal volume of 20% (v/v) Acetic Acid or 1% Perchloric Acid .

-

Clarification: Centrifuge at 12,000 x g for 5 minutes.

-

HPLC Conditions:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 µm, 4.6 x 150 mm).

-

Mobile Phase: A: 0.1% Acetic Acid in Water; B: Acetonitrile.[11]

-

Gradient: 5% B to 50% B over 15 minutes.

-

Detection: UV at 290 nm (HGA max).

-

Retention Time: HGA elutes early; 4-HPP elutes later.

-

-

Analysis: Integrate the HGA peak area.

Data Analysis & Expected Results

IC50 Calculation

Convert the reaction rates (

Fit the data to the 4-Parameter Logistic (4PL) Equation (Hill Equation):

Reference Values

-

This compound IC50 (Plant HPPD): Typically 50 – 300 nM depending on the species (Arabidopsis vs. Zea mays) and pre-incubation time.

-

Mode of Inhibition: Competitive with respect to 4-HPP.[9]

-

Tight-Binding Limit: If

, the IC50 will approach

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| No Activity in Control | Fe(II) oxidation | Ensure Ascorbate is fresh. Use degassed buffers. Add FeSO₄ immediately before use. |

| Non-Linear Progress Curve | Substrate depletion or Product inhibition | Reduce enzyme concentration or shorten assay time. |

| Variable IC50 | Pre-incubation timing | Standardize pre-incubation (e.g., exactly 20 min). Triketones are time-dependent. |

| High Background at 318nm | Compound interference | Use the HPLC orthogonal method. |

References

-

Moran, G. R. (2005). 4-Hydroxyphenylpyruvate dioxygenase.[1][3][7][8][9][11][12][13][14][15][16] Archives of Biochemistry and Biophysics, 433(1), 117-128. Link

-

Garcia, I., et al. (1999). Isolation and characterization of a cDNA encoding 4-hydroxyphenylpyruvate dioxygenase from Arabidopsis thaliana. Plant Physiology, 119(4), 1507-1516. Link

-

Ndikuryayo, F., et al. (2017). Molecular insights into the mechanism of 4-hydroxyphenylpyruvate dioxygenase inhibition: Enzyme kinetics, X-ray crystallography and computational simulations. Journal of Structural Biology, 199(2), 114-125. Link

-

Wang, D., et al. (2015).[6][8] Design, synthesis and herbicidal activity of novel beta-triketone derivatives. Pest Management Science, 71(8), 1122-1132. Link

-

Santucci, A., et al. (2017). Antibodies against 4-hydroxyphenylpyruvate dioxygenase (HPPD) from Arabidopsis thaliana: An innovative tool for the detection of the herbicide target. PLOS ONE, 12(7), e0181961. Link

Sources

- 1. uniprot.org [uniprot.org]

- 2. academic.oup.com [academic.oup.com]

- 3. 4-Hydroxyphenylpyruvate dioxygenase - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 4-Hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicides: past, present, and future | Weed Technology | Cambridge Core [cambridge.org]

- 6. Combination of Virtual Screening Protocol by in Silico toward the Discovery of Novel 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assessing the effects of β-triketone herbicides on HPPD from environmental bacteria using a combination of in silico and microbiological approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Combination of Virtual Screening Protocol by in Silico toward the Discovery of Novel 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors [frontiersin.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. 4-Hydroxyphenylpyruvate Dioxygenase Catalysis: IDENTIFICATION OF CATALYTIC RESIDUES AND PRODUCTION OF A HYDROXYLATED INTERMEDIATE SHARED WITH A STRUCTURALLY UNRELATED ENZYME - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of 4-hydroxyphenylpyruvate dioxygenase by 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione and 2-(2-chloro-4-methanesulfonylbenzoyl)-cyclohexane-1,3-dione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A novel enzymatic assay for the identification of 4-hydroxyphenylpyruvate dioxygenase modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel bacterial bioassay for a high-throughput screening of 4-hydroxyphenylpyruvate dioxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. croplifeeurope.eu [croplifeeurope.eu]

- 16. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Enhancing Sulcotrione Recovery from Clay-Rich Soil Samples

This guide provides a comprehensive resource for researchers, scientists, and professionals in drug development facing challenges in the extraction and quantification of Sulcotrione from complex, clay-heavy soil matrices. We offer in-depth troubleshooting, validated protocols, and a deeper understanding of the underlying scientific principles to optimize your analytical workflow.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding this compound analysis in challenging soil types.

Q1: Why are my this compound recovery rates from clay-heavy soil consistently low?

Low recovery of this compound from clay-rich soils is primarily due to its strong adsorption to clay particles.[1][2] Clay content is a major factor influencing the adsorption of this compound.[1][2] The high surface area and cation exchange capacity of clay minerals facilitate strong binding interactions with the this compound molecule, making its extraction difficult. Additionally, sandy loam and clay soils have been shown to have the strongest adsorption capacity for this herbicide.[3]

Q2: What is the most critical initial step to improve this compound recovery from my soil samples?

A thorough and consistent sample homogenization is the most critical first step. Clay-rich soils are prone to aggregation, which can trap this compound molecules and limit solvent access. Air-drying, grinding, and sieving the soil sample to a uniform particle size significantly increases the surface area available for extraction, leading to improved recovery rates. Proper sample handling, including refrigeration or freezing of collected samples, is also crucial to minimize microbial degradation of the analyte before analysis.[4]

Q3: How does the pH of my extraction solvent impact this compound recovery?

The pH of the extraction solvent is a critical parameter. This compound is a weak acid, and its solubility and partitioning behavior are influenced by pH. While some studies suggest that soil pH has little influence on this compound adsorption, the pH of the extraction solution can be optimized to enhance its recovery.[1][5] Using a slightly acidic extraction solvent can help to protonate this compound, making it more soluble in organic solvents and facilitating its transfer from the soil matrix into the extraction solvent.[5][6]

Q4: Are there any specific safety precautions I should take when handling this compound?

While this compound has relatively low toxicity, it is essential to handle it with appropriate safety measures. As a 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor, it can have biological effects.[3][7] Always work in a well-ventilated area, wear appropriate personal protective equipment (PPE) including gloves and safety glasses, and consult the Safety Data Sheet (SDS) for detailed handling and disposal instructions.

Part 2: In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the this compound extraction and analysis workflow.

Issue 1: Persistently Low and Variable Recovery Rates

Low and inconsistent recoveries are the most frequent challenges. The following troubleshooting steps address the key factors influencing extraction efficiency.

Potential Cause A: Suboptimal Extraction Solvent

-

The "Why": The solvent must effectively disrupt the adsorptive forces between this compound and the clay particles. A single solvent may not possess the required polarity range to both wet the soil matrix and solubilize the analyte efficiently.

-

Solution: Employ a binary or ternary solvent mixture. Acetonitrile is a widely used and effective solvent for extracting pesticides from soil.[8][9] A mixture of acetonitrile and water is a good starting point. The addition of a small amount of acid, such as formic or acetic acid, can further enhance extraction efficiency by modifying the pH and improving this compound's solubility in the organic phase.[5]

Table 1: Recommended Starting Solvent Systems for this compound Extraction

| Solvent System | Ratio (v/v) | Modifier | Rationale |

| Acetonitrile:Water | 80:20 | 0.1% Formic Acid | Balances polarity for effective wetting and solubilization, with acid to enhance analyte transfer. |

| Methanol:Water | 90:10 | 0.1% Acetic Acid | An alternative polar solvent system, also benefiting from acidification. |

| Acetone | 100% | None | A less common but potentially effective option for certain soil types. |

Potential Cause B: Insufficient Sample-Solvent Interaction

-

The "Why": Clay particles tend to agglomerate, which can physically entrap this compound molecules, preventing the extraction solvent from reaching them.

-

Solution: Implement a vigorous and extended extraction technique. Mechanical shaking, vortexing, and ultrasonication are all effective methods for breaking up soil aggregates and ensuring intimate contact between the soil and the solvent. An extraction time of at least 30 minutes with continuous agitation is recommended. For particularly challenging matrices, a second extraction of the soil pellet with fresh solvent can significantly improve recovery.

Experimental Protocol: Optimized Solvent Extraction

-

Accurately weigh approximately 10 g of your prepared, homogenized soil sample into a 50 mL polypropylene centrifuge tube.

-

Add 20 mL of the chosen extraction solvent (e.g., 80:20 Acetonitrile:Water with 0.1% Formic Acid).

-

Vortex the tube for 1 minute to ensure the soil is fully dispersed in the solvent.

-

Place the tube in an ultrasonic bath for 30 minutes to facilitate desorption.

-

Centrifuge the sample at ≥4000 rpm for 10 minutes to pellet the soil particles.

-

Carefully decant the supernatant into a clean tube for the subsequent cleanup step.

Issue 2: Significant Matrix Effects in LC-MS/MS Analysis

High matrix effects, observed as ion suppression or enhancement, can lead to inaccurate quantification.

Potential Cause: Co-extraction of Interfering Matrix Components

-

The "Why": Clay-heavy soils are complex matrices containing a variety of organic and inorganic compounds that can be co-extracted with this compound. These co-extractives can interfere with the ionization process in the mass spectrometer source.

-

Solution: A dedicated sample cleanup step is essential. Solid-Phase Extraction (SPE) is a highly effective and widely used technique for removing interfering substances from sample extracts.[10][11] For this compound, a C18 or polymeric reversed-phase sorbent is a suitable choice.

Diagram 1: Troubleshooting Workflow for Low Recovery and High Matrix Effects

Caption: A logical workflow for troubleshooting common issues in this compound analysis.

Experimental Protocol: Solid-Phase Extraction (SPE) Cleanup

-

Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Ensure the sorbent does not go dry.

-

Loading: Load the supernatant from the extraction step onto the conditioned SPE cartridge at a slow, controlled flow rate (1-2 drops per second).

-

Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.

-

Elution: Elute the this compound from the cartridge with 5 mL of acetonitrile into a clean collection tube.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase of your LC-MS/MS method.

Issue 3: Poor Chromatographic Peak Shape and Reproducibility

Distorted peaks and inconsistent retention times can compromise data quality.

Potential Cause: Inappropriate Reconstitution Solvent

-